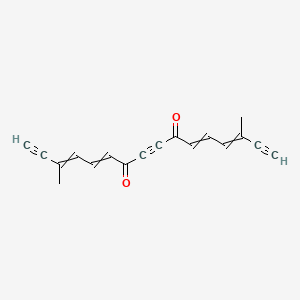
3,14-Dimethylhexadeca-3,5,11,13-tetraene-1,8,15-triyne-7,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,14-Dimethylhexadeca-3,5,11,13-tetraene-1,8,15-triyne-7,10-dione is a chemical compound known for its unique structure and properties It is characterized by multiple double and triple bonds, as well as the presence of ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,14-Dimethylhexadeca-3,5,11,13-tetraene-1,8,15-triyne-7,10-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common synthetic routes include:
Alkyne Coupling Reactions: Utilizing palladium-catalyzed coupling reactions to form the triple bonds.
Aldol Condensation: Forming the ketone groups through aldol condensation reactions.
Dehydration Reactions: Removing water molecules to form double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
3,14-Dimethylhexadeca-3,5,11,13-tetraene-1,8,15-triyne-7,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd), platinum (Pt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3,14-Dimethylhexadeca-3,5,11,13-tetraene-1,8,15-triyne-7,10-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3,14-Dimethylhexadeca-3,5,11,13-tetraene-1,8,15-triyne-7,10-dione involves its interaction with molecular targets and pathways. The compound’s multiple double and triple bonds allow it to participate in various chemical reactions, potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyladamantane-1-acetic acid: Another compound with multiple functional groups and unique structural features.
3,14-Dimethylhexadeca-3,5,11,13-tetraen-1,8,15-triyne-7,10-diol: A similar compound with hydroxyl groups instead of ketone groups.
Uniqueness
3,14-Dimethylhexadeca-3,5,11,13-tetraene-1,8,15-triyne-7,10-dione is unique due to its specific arrangement of double and triple bonds, as well as the presence of ketone groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications.
Properties
CAS No. |
62309-04-0 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
3,14-dimethylhexadeca-3,5,11,13-tetraen-1,8,15-triyne-7,10-dione |
InChI |
InChI=1S/C18H14O2/c1-5-15(3)9-7-11-17(19)13-14-18(20)12-8-10-16(4)6-2/h1-2,7-12H,3-4H3 |
InChI Key |
DXFUKRJFSCPCHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC(=O)C#CC(=O)C=CC=C(C)C#C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















